Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, contributes to its pharmacological properties.
Mechanism of Action
Target of Action
Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, with microglia serving as the primary form of active immune defense and neuronal cells being fundamental to the transmission of information in the nervous system .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interactions with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis, which are critical pathways in the survival and function of cells . It also inhibits the NF-kB inflammatory pathway, which plays a key role in regulating the immune response to infection .
Pharmacokinetics
The compound’s neuroprotective and anti-neuroinflammatory effects suggest that it can cross the blood-brain barrier and interact with its targets in the central nervous system .
Result of Action
The result of the compound’s action is a significant anti-neuroinflammatory effect through the inhibition of NO and TNF-α production . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 . These effects could potentially slow the progression of neurodegenerative diseases and reduce the damage caused by ischemic stroke and traumatic brain injury .
Biochemical Analysis
Biochemical Properties
Studies on similar triazolopyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to interact with various enzymes and proteins, leading to inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in cells .
Cellular Effects
Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, like other triazolopyrimidines, may have significant effects on various types of cells and cellular processes. For instance, some triazolopyrimidines have shown cytotoxic activities against certain cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not fully known. Studies on similar compounds suggest that they may exert their effects at the molecular level through various mechanisms. For example, some triazolopyrimidines have been found to inhibit ER stress and apoptosis, and to interact with active residues of ATF4 and NF-kB proteins .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins .
Subcellular Localization
Similar compounds have been studied for their effects on activity or function in specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 5-methyl-2-phenyl-1,2,4-triazole-3-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines.
Scientific Research Applications
Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Uniqueness
Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both triazole and pyrimidine rings. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl 5-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-9-11(13(19)20-2)8-18-14(15-9)16-12(17-18)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBNEEFBQRTLKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C=C1C(=O)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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